(2-Bromobenzyl)hydrazine

Catalog No.
S692108
CAS No.
51421-27-3
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromobenzyl)hydrazine

CAS Number

51421-27-3

Product Name

(2-Bromobenzyl)hydrazine

IUPAC Name

(2-bromophenyl)methylhydrazine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2

InChI Key

OHOLTPDWHLBTJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNN)Br

Canonical SMILES

C1=CC=C(C(=C1)CNN)Br

Organic Synthesis:

Hydrazines are valuable intermediates in organic synthesis due to their ability to form new carbon-carbon and carbon-nitrogen bonds. (2-Bromobenzyl)hydrazine could potentially be used in reactions like:

  • Condensation reactions: The hydrazine group can react with carbonyl groups (aldehydes and ketones) to form hydrazones .
  • Reductive amination: The hydrazine group can be used to introduce a primary amine group onto a carbonyl compound .

Medicinal Chemistry:

Some hydrazines exhibit biological activity. (2-Bromobenzyl)hydrazine could be a potential candidate for investigation due to the presence of the following functional groups:

  • Hydrazine group: Can participate in hydrogen bonding and form complexes with metal ions, potentially relevant for enzyme inhibition .
  • Bromine atom: Can influence the molecule's lipophilicity and biological interactions .

(2-Bromobenzyl)hydrazine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a hydrazine functional group. Its chemical formula is C7H9BrN2C_7H_9BrN_2, and it has a molecular weight of approximately 201.06 g/mol. The compound exhibits properties typical of hydrazines, including potential reactivity due to the presence of the hydrazine functional group, which consists of two nitrogen atoms connected by a single bond.

  • Toxic: They can irritate skin, eyes, and respiratory system.
  • Carcinogenic: Some hydrazines are suspected carcinogens.
  • Flammable: Organic compounds with aromatic rings can be flammable.
Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The hydrazine group can be reduced to form amines under certain conditions.

Several methods exist for synthesizing (2-Bromobenzyl)hydrazine:

  • From 2-Bromobenzaldehyde:
    • React 2-bromobenzaldehyde with hydrazine hydrate in an acidic medium to yield (2-Bromobenzyl)hydrazine.
  • Via Diazotization:
    • Start with 2-bromaniline, perform diazotization followed by reduction using zinc powder and hydrochloric acid to obtain (2-Bromobenzyl)hydrazine hydrochloride .
  • Hydrolysis Method:
    • Hydrolyze a suitable brominated precursor under controlled conditions to yield the desired product .

(2-Bromobenzyl)hydrazine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Research: Utilized in organic synthesis for developing new materials and compounds.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving (2-Bromobenzyl)hydrazine have primarily focused on its reactivity with other chemical species. These interactions can lead to the formation of various derivatives that may possess enhanced or novel biological activities. Further studies are needed to elucidate the full scope of its interactions and potential synergistic effects when combined with other pharmacologically active compounds.

Several compounds share structural similarities with (2-Bromobenzyl)hydrazine, each exhibiting unique properties and applications:

Compound NameStructureUnique Features
2-BromoanilineC6H6BrNA precursor for synthesizing various derivatives.
2-BromophenylhydrazineC7H8BrN2Known for its use as a pharmaceutical intermediate.
4-BromobenzylhydrazineC7H8BrN2Exhibits different biological activities compared to (2-Bromobenzyl)hydrazine.
3-BromophenylhydrazineC7H8BrN2Shows potential as an antitumor agent.
1-(2-Bromoethyl)-3-methyl-1H-pyrazoleC6H9BrN3Used in agricultural applications; different reactivity profile.

These compounds highlight the versatility of brominated hydrazines in synthetic chemistry and their potential biological applications. Each compound's specific structural modifications contribute to its unique properties and reactivity profiles, making them valuable in both research and practical applications.

XLogP3

1.2

Dates

Modify: 2023-08-15

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